CB2 receptor agonist 6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CB2 receptor agonist 6 is a synthetic compound that selectively targets the cannabinoid receptor type 2 (CB2). The CB2 receptor is part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including immune response, inflammation, and pain perception. Unlike CB1 receptors, which are primarily found in the central nervous system and are associated with psychoactive effects, CB2 receptors are predominantly located in peripheral tissues, particularly in immune cells. This makes CB2 receptor agonists attractive candidates for therapeutic applications without the central nervous system side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CB2 receptor agonist 6 typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Core Structure: The core structure of this compound is often synthesized through a series of condensation reactions, involving the formation of key intermediates such as thiazole or benzothiazole derivatives.

Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the selectivity and potency of the compound. This may include alkylation, acylation, or halogenation reactions.

Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

CB2 receptor agonist 6 can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide in acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents (e.g., bromine, chlorine), alkylating agents (e.g., alkyl halides), and acylating agents (e.g., acyl chlorides).

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

The search results provide information on the CB2 receptor and its agonists, but do not contain information about a compound specifically named "CB2 receptor agonist 6." However, the provided research does detail the applications of CB2 receptor agonists in general, as well as some specific agonists such as GW842166x and LEI-102.

Neuroprotection

- Parkinson's Disease: The CB2 agonist GW842166x has shown neuroprotective effects against dopamine neuron loss and associated motor function deficits in mice with 6-hydroxydopamine (6-OHDA)-induced Parkinson’s disease . The neuroprotective effects of GW842166x were prevented by the CB2 receptor antagonist AM630, suggesting a CB2-dependent mechanism . GW842166x may reduce the vulnerability of dopamine neurons by decreasing their action potential firing .

Inflammation and Tissue Injury

- Autoimmune diseases, neuroinflammation, and tissue injury/inflammation/fibrosis: Targeting CB2R with agonists is a promising avenue for the treatment of autoimmune diseases, neuroinflammation, and various forms of tissue injury/inflammation/fibrosis in the liver, heart, brain, and kidney .

- Kidney Injury: LEI-102, a selective CB2R agonist, protects against cisplatin-induced nephropathy by attenuating kidney inflammation and injury in a CB2R-dependent manner . CB2R knockout mice develop more severe nephropathy compared to wild types, suggesting a protective role of endocannabinoid-CB2R signaling during kidney injury .

- Inflammatory Cytokine Production: Studies show that CB2 activation can reduce the production of IL-6 in lipopolysaccharide (LPS)-treated murine macrophages and reduce the severity of collagen-induced arthritis in mice . CB2 deletion reduced the production of IL-6 in LPS-treated microglia, suggesting that CB2 can act as a pro-inflammatory factor under specific conditions . Activation of CB2 reduced the release of pro-inflammatory cytokines in LPS-induced uveitis .

Other Potential Applications

- Type 1 Diabetes: Specific agonists of CB2R may serve as disease modifiers in type 1 diabetes . CB2R is involved in regulating the inflammasome and controlling intracellular autophagy, governing the secretion of extracellular vesicles from adipocytes, which induces chronic inflammation and obesity .

Notable CB2 Receptor Agonists

- LEI-102: A selective CB2R agonist that attenuates tissue injury in a chemotherapy-induced nephropathy model without inducing CNS-mediated side effects .

- GW842166x: A CB2 agonist that exerted protective effects against 6-hydroxydopamine (6-OHDA)-induced loss of dopamine neurons .

- JWH133: A CB2R specific agonist with therapeutic potential in various pathological conditions .

Mechanism of Action

CB2 receptor agonist 6 exerts its effects by selectively binding to and activating CB2 receptors. Upon activation, CB2 receptors couple with G-proteins, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP levels. This triggers a cascade of downstream signaling events, including the activation of mitogen-activated protein kinases (MAPKs) and the modulation of ion channels. These signaling pathways ultimately result in anti-inflammatory, analgesic, and immunomodulatory effects.

Comparison with Similar Compounds

CB2 receptor agonist 6 can be compared with other CB2 receptor agonists, such as JWH133 and GW842166x. While all these compounds share the ability to selectively activate CB2 receptors, they differ in their chemical structures, pharmacokinetic properties, and therapeutic potential. For example:

JWH133: A synthetic CB2 receptor agonist known for its high selectivity and potency. It has been extensively studied for its anti-inflammatory and anticancer properties.

GW842166x: Another selective CB2 receptor agonist with demonstrated neuroprotective and anti-anxiety effects in preclinical models.

This compound is unique in its specific structural features and the particular signaling pathways it modulates, which may offer distinct therapeutic advantages in certain conditions.

Conclusion

This compound is a valuable compound in the field of cannabinoid research, offering potential therapeutic benefits without the psychoactive effects associated with CB1 receptor activation. Its synthesis, chemical reactivity, and diverse applications in scientific research make it an important tool for advancing our understanding of the endocannabinoid system and developing new treatments for various diseases.

Properties

Molecular Formula |

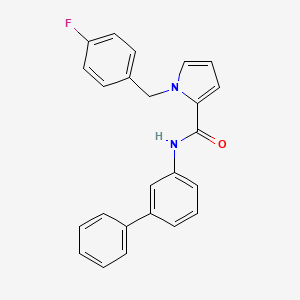

C24H19FN2O |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

1-[(4-fluorophenyl)methyl]-N-(3-phenylphenyl)pyrrole-2-carboxamide |

InChI |

InChI=1S/C24H19FN2O/c25-21-13-11-18(12-14-21)17-27-15-5-10-23(27)24(28)26-22-9-4-8-20(16-22)19-6-2-1-3-7-19/h1-16H,17H2,(H,26,28) |

InChI Key |

MOCKMOFBWFOOIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CN3CC4=CC=C(C=C4)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.